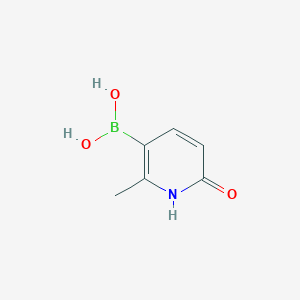
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride is a compound that is not directly described in the provided papers. However, similar compounds with bromophenyl groups and propanoic acid structures have been studied for various applications, including as intermediates in pharmaceutical synthesis and as potential therapeutic agents. For instance, the synthesis of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been reported, which are structurally related to the compound . Additionally, compounds with a bromophenyl moiety have been synthesized and analyzed for their crystal and molecular structures, which could provide insights into the properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including reduction, bromination, acylation, and hydrolysis. For example, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields using zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus . Similarly, the synthesis of an intermediate of naproxen involved bromination and Bucherer Berg's reaction, with optimization of reaction conditions to achieve a high overall yield . These methods could potentially be adapted for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been determined using X-ray crystallography. For instance, the crystal and molecular structures of a new anti-ulcer agent with a phenylpropionic acid moiety were determined, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . The X-ray structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was also reported, which could provide insights into the conformational preferences of bromophenyl-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as bromination, acylation, and amination. For example, bromination was carried out using bromine in ethanol to synthesize 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which is structurally related to the compound of interest . These reactions are crucial for the modification of the molecular structure and the introduction of functional groups that can affect the biological activity and physical properties of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting point, and stability of these compounds can be influenced by the presence of functional groups such as amino, hydroxy, and bromophenyl groups. For example, the synthesis of water-soluble photoinitiators demonstrates the importance of solubility in the application of these compounds . Additionally, the design and synthesis of novel uterine relaxants with hydroxyphenyl and hydroxypropyl groups highlight the significance of these properties in medicinal chemistry .
Safety and Hazards
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of potential drug molecules for the development of anti-cancer drugs and anti-infective drugs .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the overall therapeutic effects of the final drug compound .
Result of Action
As an intermediate in drug synthesis, its effects would likely be dependent on the final drug compound and its specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride. For instance, the reaction is typically carried out under an inert atmosphere to avoid the production of unwanted by-products .
特性
IUPAC Name |
2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZGHXWILEJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)
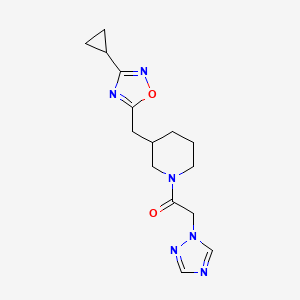
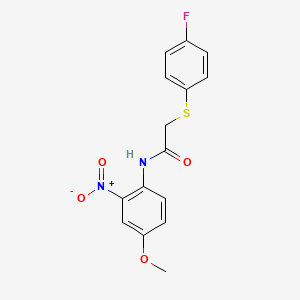
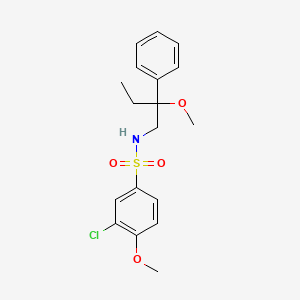
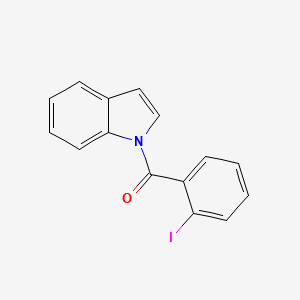

![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B3020521.png)
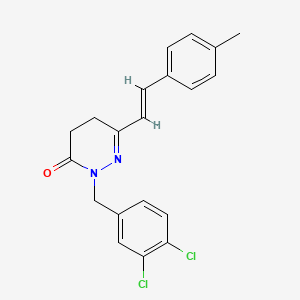
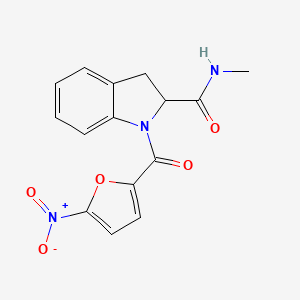
![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
